4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide
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Overview
Description
4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzohydrazide group attached to a sulfanyl group, which is further connected to a 4-methyl-4H-1,2,4-triazole moiety.
Mechanism of Action
Target of Action
The primary targets of the compound “4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide” are currently unknown. The compound contains a 4-methyl-4H-1,2,4-triazole moiety , which is a common structural motif in many pharmaceuticals and agrochemicals . .
Mode of Action
It’s known that 4-methyl-4h-1,2,4-triazole derivatives can interact with various biological targets through hydrogen bonding and other non-covalent interactions . The sulfanyl and hydrazide groups in the compound could potentially enhance its reactivity and binding affinity to its targets.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Triazole derivatives are known to interfere with a wide range of biochemical processes, including enzyme inhibition, receptor modulation, and disruption of cell division .
Pharmacokinetics
The compound’s metabolism and excretion would likely involve biotransformation of the triazole ring and conjugation of the sulfanyl and hydrazide groups .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the biological activities of other triazole derivatives, it could potentially induce apoptosis, inhibit cell proliferation, or modulate cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the ionization state of the compound could change with pH, affecting its absorption and distribution. Similarly, high temperatures could enhance its metabolic degradation, while the presence of other biomolecules could affect its binding to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with chloromethylbenzene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially with electrophiles targeting the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like alkyl halides
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides
Reduction: Thiol derivatives
Substitution: Alkylated derivatives
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Application in the development of new materials or chemical processes.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
3-Benzylsulfanyl-4-methyl-4H-1,2,4-triazole
Uniqueness: 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide is unique due to its specific structural features, which may confer distinct chemical properties and biological activities compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could unlock even more uses and benefits.
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Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-16-7-13-15-11(16)18-6-8-2-4-9(5-3-8)10(17)14-12/h2-5,7H,6,12H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUBVKMEUONCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24825031 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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